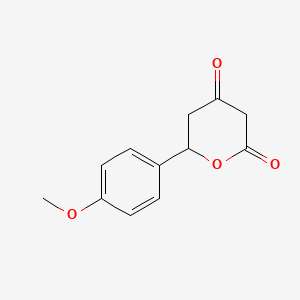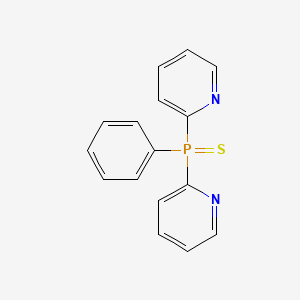
Pentatriacontanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentatriacontanamide is a long-chain fatty acid amide with the molecular formula C35H71NO
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pentatriacontanamide can be synthesized through the reaction of pentatriacontanoic acid with ammonia or an amine under specific conditions. The reaction typically involves heating the acid with the amine in the presence of a dehydrating agent to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors where the fatty acid and amine are combined under controlled temperature and pressure conditions. The process may also include purification steps such as distillation or crystallization to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
Pentatriacontanamide can undergo various chemical reactions, including:
Oxidation: The amide can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the amide can yield the corresponding amine.
Substitution: The amide group can participate in substitution reactions, where the amide nitrogen is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of pentatriacontanoic acid.
Reduction: Formation of pentatriacontylamine.
Substitution: Formation of various substituted amides depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a model compound for studying long-chain amides and their properties.
Biology: Investigated for its role in biological systems, including its potential as a signaling molecule.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and as a component in lubricants and surfactants.
Wirkmechanismus
The mechanism of action of pentatriacontanamide involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to receptors or enzymes, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexatriacontanamide: Another long-chain fatty acid amide with similar properties.
Octatriacontanamide: A longer-chain amide with comparable chemical behavior.
Tetratriacontanamide: A slightly shorter-chain amide with similar applications.
Uniqueness
Pentatriacontanamide is unique due to its specific chain length, which can influence its physical and chemical properties. Its distinct structure may result in unique interactions with biological systems and specific applications in various fields.
Eigenschaften
CAS-Nummer |
141681-85-8 |
|---|---|
Molekularformel |
C35H71NO |
Molekulargewicht |
521.9 g/mol |
IUPAC-Name |
pentatriacontanamide |
InChI |
InChI=1S/C35H71NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35(36)37/h2-34H2,1H3,(H2,36,37) |
InChI-Schlüssel |
AMCHJBUQQWLMES-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


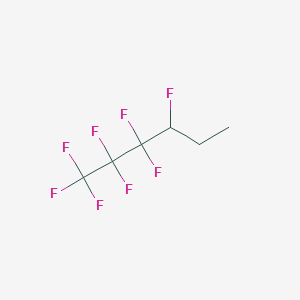
![3-[(4-Methylphenyl)methylidene]-1H-2-benzopyran-4(3H)-one](/img/structure/B14273166.png)


![1,18-Diazoniatricyclo[31.3.1.114,18]octatriaconta-1(37),14,16,18(38),33,35-hexaene](/img/structure/B14273183.png)

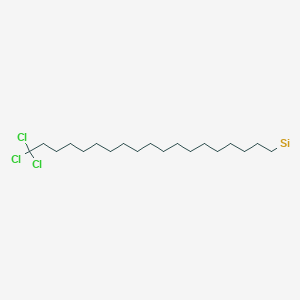

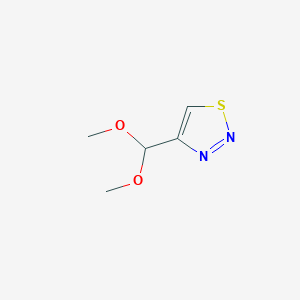
![4-[(Methylsulfanyl)methoxy]furan-2(5H)-one](/img/structure/B14273223.png)

![2-[(4-Hydroxyphenyl)sulfanyl]ethyl [(4-hydroxyphenyl)sulfanyl]acetate](/img/structure/B14273244.png)
